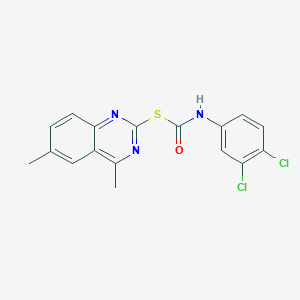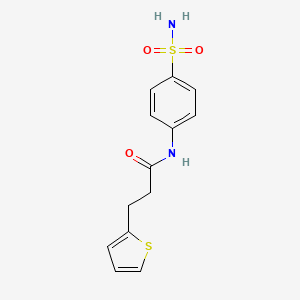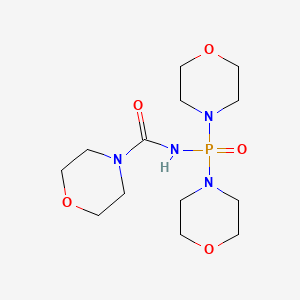
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4,6-Dimethylchinazolin-2-yl) (3,4-Dichlorphenyl)carbamothioat ist eine Verbindung, die zur Klasse der Chinazolin-Derivate gehört. Chinazolin-Derivate sind bekannt für ihre bedeutenden biologischen Aktivitäten, darunter Antikrebs-, Entzündungshemmende-, Antibakterielle- und Antiviraleigenschaften
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von S-(4,6-Dimethylchinazolin-2-yl) (3,4-Dichlorphenyl)carbamothioat beinhaltet typischerweise die Reaktion von 4,6-Dimethylchinazolin mit 3,4-Dichlorphenylisothiocyanat. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie kontinuierliche Flussreaktoren und automatisierte Synthese-Systeme können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen
S-(4,6-Dimethylchinazolin-2-yl) (3,4-Dichlorphenyl)carbamothioat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chinazolin-Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Sulfoxide oder Sulfone entstehen, während bei der Reduktion die entsprechenden Amine oder Alkohole gebildet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine Antikrebs- und entzündungshemmenden Eigenschaften.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krankheiten wie Krebs und entzündlichen Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von S-(4,6-Dimethylchinazolin-2-yl) (3,4-Dichlorphenyl)carbamothioat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Rezeptoren zu hemmen, was zu ihren biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität von Kinasen hemmen, die an Zellsignalisierungswegen beteiligt sind, und dadurch ihre Antikrebswirkung entfalten .
Wirkmechanismus
The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin-Derivate: Verbindungen wie Chinazolin-2,4,6-triamin und 2,6-Diaminochinazolin-4(3H)-on haben ähnliche Strukturen und biologische Aktivitäten.
Carbamothioat-Derivate: Verbindungen wie 1,3,4-Oxadiazolcarbamothioat-Derivate von Rivastigmin wurden auf ihre selektive Hemmung von Enzymen untersucht.
Einzigartigkeit
S-(4,6-Dimethylchinazolin-2-yl) (3,4-Dichlorphenyl)carbamothioat ist aufgrund seiner spezifischen Kombination der Chinazolin- und Carbamothioat-Gruppierungen einzigartig, die unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C17H13Cl2N3OS |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23) |
InChI-Schlüssel |
XBXDWBYTSUTXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)


![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)

![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)
![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
